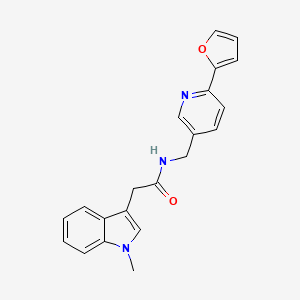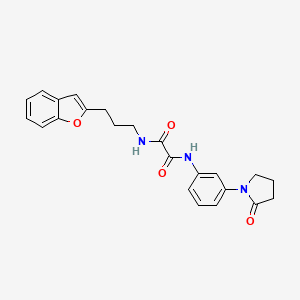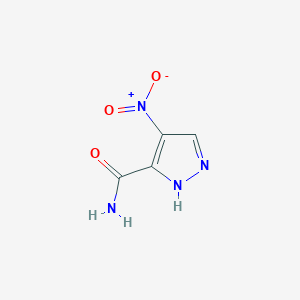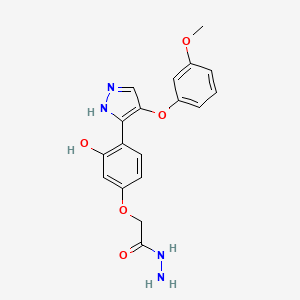![molecular formula C9H17NO B2916344 4a-Methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine CAS No. 2253641-11-9](/img/structure/B2916344.png)
4a-Methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, Tetramethyl acetyloctahydronaphthalenes, a synthetic ketone fragrance, is produced commercially by Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminium chloride to give a monocyclic intermediate that is cyclized in the presence of 85% phosphoric acid .Molecular Structure Analysis
The molecular structure of such compounds is typically complex and cyclic. For example, the compound “Naphthalene, 1,2,3,4,4a,5,6,8a-octahydro-7-methyl-4-methylene-1-(1-methylethyl)-, (1α,4aβ,8aα)-” has a molecular weight of 204.3511 .Chemical Reactions Analysis
In a study, 4a-Methyl- and 4a-ethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene have been subjected to singlet oxygen oxygenation, and the various hydroperoxides which are formed have been characterised .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary greatly. For instance, Tetramethyl acetyloctahydronaphthalenes, a compound with a similar structure, is a colorless to pale yellow liquid with an amber, woody odor. It has a density of 0.964 (at 20 °C), a melting point of < −20 °C, and a boiling point of 134 °C .科学的研究の応用
Catalytic Methylation of Pyridines
The compound has been used in the development of new catalytic methods for the methylation of pyridines, crucial in organic chemistry and drug discovery. A study by Grozavu et al. (2020) describes a method introducing a methyl group onto the aromatic ring of pyridines using feedstock chemicals methanol and formaldehyde, enhancing the electrophilic properties of aromatic compounds (Grozavu et al., 2020).
Synthesis of Mononuclear Complexes
Research by Zhu et al. (2014) focused on synthesizing mononuclear complexes with similar compounds, revealing valuable insights into their crystal structures and photoluminescent properties. This research contributes to the understanding of complex chemistry and potential applications in material science (Zhu et al., 2014).
Ultrasound-Promoted Synthesis
The compound has been involved in the development of rapid synthesis methods. Nikpassand et al. (2010) described an ultrasound-promoted regioselective synthesis method for fused polycyclic derivatives, highlighting its efficiency in producing high yields in short times (Nikpassand et al., 2010).
Microwave-Assisted One-Pot Synthesis
Research by Polo et al. (2017) discusses a microwave-assisted one-pot synthesis in water of derivatives, emphasizing its utility in preparing new N-fused heterocycle products. This approach contributes to the field of green chemistry and efficient synthetic processes (Polo et al., 2017).
Biomedical Applications
The biomedical applications of related pyrazolo[3,4-b]pyridines have been explored extensively. Donaire-Arias et al. (2022) provide a comprehensive review of the synthesis and biomedical applications of such compounds, indicating their relevance in drug development and other health-related fields (Donaire-Arias et al., 2022).
Supramolecular Chemistry
The compound contributes to the understanding of supramolecular chemistry. Vishweshwar et al. (2002) analyzed the crystal structures of related compounds to examine carboxylic acid-pyridine supramolecular synthons, providing insights into crystal engineering strategies (Vishweshwar et al., 2002).
Safety and Hazards
特性
IUPAC Name |
4a-methyl-1,2,3,4,5,7,8,8a-octahydropyrano[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9-4-2-5-10-8(9)3-6-11-7-9/h8,10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBDUDTVTUVMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCNC1CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2916264.png)

![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2916269.png)





![Methyl (E)-4-[[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]amino]-4-oxobut-2-enoate](/img/structure/B2916278.png)

![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)